molecular formula C24H20FNO7S B6176196 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid CAS No. 1839621-44-1

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid

Cat. No. B6176196
CAS RN: 1839621-44-1
M. Wt: 485.5
InChI Key:
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Description

The compound is a derivative of propanoic acid, with a fluorenylmethoxycarbonyl (Fmoc) group and a fluorosulfonyl group attached to the carbon chain. The Fmoc group is a common protecting group used in peptide synthesis, and the fluorosulfonyl group is a strong electrophile that can participate in various chemical reactions .


Molecular Structure Analysis

The compound contains a chiral center at the 2-position of the propanoic acid, which means it can exist as two different enantiomers. The (2S) designation indicates the configuration of this chiral center .


Chemical Reactions Analysis

The reactivity of this compound would be dominated by the fluorosulfonyl group, which is a strong electrophile and can react with nucleophiles. The Fmoc group can be removed under basic conditions, which is a key step in peptide synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its purity, the solvent used, temperature, and so on. Typically, compounds with Fmoc groups are solid and relatively stable under normal conditions .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s used in peptide synthesis, the Fmoc group would serve as a protecting group that can be selectively removed to allow for the coupling of amino acids .

Safety and Hazards

As with any chemical, proper safety measures should be taken while handling this compound. The specific safety and hazard information would depend on various factors and should be available in the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

The use of this compound in future research would likely depend on its effectiveness in the intended application, such as peptide synthesis. Continued advancements in the field of synthetic chemistry might lead to the development of new methods for the synthesis and use of similar compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid involves the protection of the amine group, followed by the introduction of the fluoro sulfonyl group, and then the deprotection of the amine group. The final step involves the coupling of the protected amine with the protected carboxylic acid.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Methanesulfonyl chloride", "4-fluorophenol", "Thionyl chloride", "Diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "2-amino-3-(4-hydroxyphenyl)propanoic acid", "N,N-dimethylformamide", "Triethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluoren-9-ol", "9H-fluoren-9-ol is reacted with methanesulfonyl chloride and triethylamine to form (9H-fluoren-9-yl)methanesulfonate", "The (9H-fluoren-9-yl)methanesulfonate is reacted with 4-fluorophenol and thionyl chloride to form (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonate", "The (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonate is reacted with diisopropylethylamine and N,N'-dicyclohexylcarbodiimide to form (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonyl chloride", "The (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonyl chloride is reacted with N-hydroxysuccinimide and N,N-dimethylformamide to form (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonyl N-hydroxysuccinimide ester", "2-amino-3-(4-hydroxyphenyl)propanoic acid is reacted with triethylamine and hydrochloric acid to form the protected amine", "The protected amine is reacted with sodium bicarbonate and ethyl acetate to form the deprotected amine", "The deprotected amine is reacted with the (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonyl N-hydroxysuccinimide ester to form (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid" ] }

CAS RN

1839621-44-1

Molecular Formula

C24H20FNO7S

Molecular Weight

485.5

Purity

95

Origin of Product

United States

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